

"comparative study of kinase inhibition by different aminopyrazoles"

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Compound of Interest

Methyl 5-amino-1-methyl-1Hpyrazole-4-carboxylate

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Aminopyrazoles in Kinase Inhibition: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various aminopyrazole-based kinase inhibitors, supported by experimental data. The aminopyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted kinase inhibitors for various diseases, particularly cancer.[1][2]

Quantitative Data on Kinase Inhibition by Aminopyrazoles

The following table summarizes the inhibitory activities of several aminopyrazole derivatives against a range of protein kinases. The data, presented as IC50, EC50, or Ki values, has been compiled from various studies to facilitate a direct comparison of their potency and selectivity.



Compound/Inh ibitor	Target Kinase(s)	IC50 / EC50 / Ki (nM)	Notes	Reference
Promiscuous Inhibitor 1	CDK2	4.6 (Ki)	Also inhibits CDK5 (27.6 nM) and JNK3 (26.1 nM).[1][3]	[1][3]
CDK5	27.6 (Ki)	[1][3]	_	
JNK3	26.1 (Ki)	[1][3]		
CDK16	18.0 (EC50)	High cellular potency.[1]	[1]	
43d	CDK16	33 (EC50)	Also potent against other PCTAIRE and PFTAIRE family members (20- 120 nM and 50- 180 nM, respectively).[1]	[1][3]
Tozasertib (VX-680)	Aurora Kinase	-	N-(1H-pyrazol-3- yl)pyrimidin-4- amine core.[1]	[1]
CDK16	160 (KD)	Shows better selectivity than promiscuous inhibitor 1.[1]	[1]	
Compound 6 (FGFR Inhibitor)	FGFR3 (WT)	<1	Sub-nanomolar potency against wild-type.[4]	[4]
FGFR3 (V555M)	<1	Retains sub- nanomolar potency against	[4]	



		the gatekeeper mutant.[4]		
FGFR2 (WT)	<1	Sub-nanomolar potency in BaF3 cells.[4]	[4]	-
FGFR2 (V564F)	<1	Sub-nanomolar potency in BaF3 cells against gatekeeper mutant.[4]	[4]	_
Compound 19 (FGFR Inhibitor)	FGFR2/3	-	Modest potency across various cell lines with some selectivity against FGFR4.	[4]
Compound 4 (Aminopyrazolon e)	CDK-2	Micromolar range	Exhibited promising dual inhibition of CDK-2 and CA IX.[5]	[5]
CA IX	Micromolar range	[5]		
Compound 24 (Aminopyrazole analog)	CDK2	Potent	Identified as a potent and selective CDK2/5 inhibitor.[6]	[6]
CDK5	Potent	[6]	_	
Afuresertib	Akt1	0.08 (Ki)	Pyrazole-based Akt1 kinase inhibitor.[7]	[7]
Compound 2 (Afuresertib	Akt1	1.3	Showed antiproliferative	[7]



analog)			activity against HCT116 colon cancer cell line (IC50 = 0.95 µM).[7]	
Compound 7 (Pyrazolyl benzimidazole)	Aurora A	28.9	Potent against Aurora A and B. [7]	[7]
Aurora B	2.2	[7]		
Compound 14 (BKI 1708)	CDPK1	0.7	Inhibitor of Cryptosporidium parvum calcium- dependent protein kinase 1. [7]	[7]
Compound 15 (BKI 1770)	CDPK1	2.5	Inhibitor of Cryptosporidium parvum calcium- dependent protein kinase 1. [7]	[7]
Compound 24 (CDK1 inhibitor)	CDK1	2380	Modest activity against CDK1.[7]	[7]
Compound 25 (CDK1 inhibitor)	CDK1	1520	Modest activity against CDK1.[7]	[7]
Compound D39 (PLK1 inhibitor)	PLK1	1430	Designed aminopyrimidinyl pyrazole analog. [8]	[8]
Compound D40 (PLK1 inhibitor)	PLK1	359	Designed aminopyrimidinyl pyrazole analog. [8]	[8]



Compound 18
(LRRK2 inhibitor)

(LRRK2 inhibitor)

(LRRK2 inhibitor)

Brain-penetrant
aminopyrazole
LRRK2 inhibitor.

[9]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. Below are generalized protocols for key experiments cited in the comparative studies of aminopyrazole-based kinase inhibitors.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to the phosphorylation of a substrate by the kinase.[10]

Materials:

- Kinase of interest
- Kinase substrate peptide
- ATP
- Aminopyrazole inhibitor (and other test compounds)
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit (or similar)
- White, opaque 96-well or 384-well plates

Protocol:

- Compound Preparation: Prepare a stock solution of the aminopyrazole inhibitor in 100% DMSO. Create a serial dilution of the compound in DMSO.[10]
- Kinase Reaction Setup:



- In a 96-well plate, add the serially diluted aminopyrazole inhibitor or DMSO control to each well.
- Add the kinase to each well.
- Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitorkinase binding.[10]
- Initiation of Kinase Reaction: Add the substrate/ATP mixture to each well to start the reaction.
 Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[10]
- ADP Detection:
 - Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.[10]
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 Incubate at room temperature.[10]
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Plot the luminescence signal against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) / Differential Scanning Fluorimetry (DSF)

These methods assess the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of the kinase in the presence of an inhibitor indicates direct binding.

General Protocol Outline:

 Cell Lysate Preparation or Purified Protein: Prepare cell lysate containing the target kinase or use a purified kinase preparation.



- Inhibitor Incubation: Incubate the cell lysate or purified kinase with the aminopyrazole inhibitor or a vehicle control.
- Thermal Challenge: Heat the samples across a range of temperatures.
- Quantification of Soluble Protein: After cooling, separate aggregated protein from soluble protein (e.g., by centrifugation).
- Analysis: Quantify the amount of soluble target kinase at each temperature point using methods like Western blotting or fluorescence detection (for DSF). The shift in the melting curve in the presence of the inhibitor is determined.[1]

NanoBRET™ Cellular Assay

This technology measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged kinase in living cells, allowing for the quantification of inhibitor affinity.

General Protocol Outline:

- Cell Preparation: Use cells expressing the NanoLuc®-kinase fusion protein.
- Assay Setup: In a multi-well plate, add cells, the NanoBRET™ tracer, and the aminopyrazole inhibitor at various concentrations.
- Signal Detection: Measure both the NanoLuc® emission and the tracer fluorescence.
- Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated and plotted against the inhibitor concentration to determine the EC50 value.[3]

Visualizations: Signaling Pathways and Experimental Workflows

To better illustrate the context of kinase inhibition and the experimental processes, the following diagrams are provided.

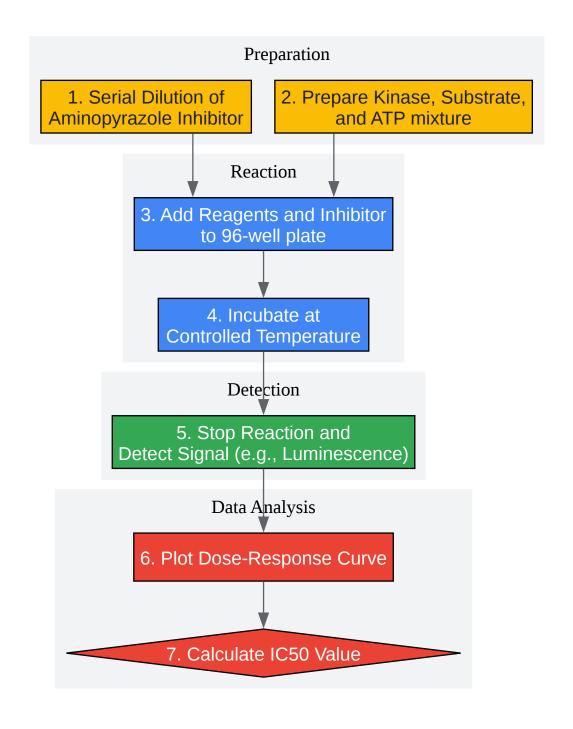




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Caption: Generalized kinase signaling pathway showing potential points of inhibition by aminopyrazoles.





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Caption: A typical workflow for an in vitro kinase inhibition assay to determine IC50 values.

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